molecular formula C15H10O4 B1230211 Cymbinodin A CAS No. 130837-95-5

Cymbinodin A

Cat. No.: B1230211
CAS No.: 130837-95-5
M. Wt: 254.24 g/mol
InChI Key: DDEQWQREGNUPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cymbinodin A is a chemical compound with the molecular formula C15H10O4 and a molecular weight of 254.237 g/mol . It is known for its unique structure, which includes a phenanthrene backbone with hydroxy and methoxy substituents. This compound is also referred to as this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cymbinodin A typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenanthrene derivatives, which are subjected to hydroxylation and methoxylation reactions to introduce the hydroxy and methoxy groups at the desired positions . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cymbinodin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cymbinodin A has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cymbinodin A involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cymbinodin A is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

130837-95-5

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

5-hydroxy-3-methoxyphenanthrene-1,4-dione

InChI

InChI=1S/C15H10O4/c1-19-12-7-11(17)9-6-5-8-3-2-4-10(16)13(8)14(9)15(12)18/h2-7,16H,1H3

InChI Key

DDEQWQREGNUPCT-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=C(C1=O)C3=C(C=CC=C3O)C=C2

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C3=C(C=CC=C3O)C=C2

Synonyms

cymbinodin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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